3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide
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Overview
Description
Preparation Methods
The synthesis of ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the desired imidazo[2,1-b][1,3]thiazole system . The reaction conditions often involve heating the reagent mixture in benzene for 2-4 hours .
Chemical Reactions Analysis
ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are often derivatives of the imidazo[2,1-b][1,3]thiazole system .
Scientific Research Applications
ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE can be compared with other similar compounds, such as:
Levamisole: A well-known anthelmintic that also exhibits anticancer and immunomodulatory properties.
Temozolomide: An anticancer agent used to treat glioblastoma, which shares structural similarities with the imidazo[2,1-b][1,3]thiazole system.
The uniqueness of ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE lies in its specific substitution pattern and the resulting biological activities, which make it a versatile compound for various applications .
Properties
Molecular Formula |
C13H15BrN2OS |
---|---|
Molecular Weight |
327.24 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
InChI |
InChI=1S/C13H14N2OS.BrH/c1-9-12(15-8-7-14-13(15)17-9)10-3-5-11(16-2)6-4-10;/h3-6H,7-8H2,1-2H3;1H |
InChI Key |
NTESURSQVKAMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCN=C2S1)C3=CC=C(C=C3)OC.Br |
solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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